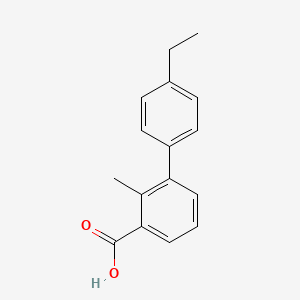

3-(4-Ethylphenyl)-2-methylbenzoic acid

Description

3-(4-Ethylphenyl)-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 2-position of the benzene ring and a 4-ethylphenyl substituent at the 3-position. The compound’s physicochemical properties, such as solubility, steric effects, and electronic interactions, can be inferred from comparisons with similar molecules, particularly those with methyl or ethylphenyl substitutions .

Properties

IUPAC Name |

3-(4-ethylphenyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-7-9-13(10-8-12)14-5-4-6-15(11(14)2)16(17)18/h4-10H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEONWZHGKTRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688972 | |

| Record name | 4'-Ethyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-62-7 | |

| Record name | 4'-Ethyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-ethylbenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture to achieve the desired product.

Another approach involves the use of Grignard reagents. In this method, 4-ethylphenylmagnesium bromide is reacted with 2-methylbenzoyl chloride to form the desired compound. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-2-methylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used in the presence of catalysts such as iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

Reduction: Formation of 3-(4-ethylphenyl)-2-methylbenzyl alcohol or aldehyde.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(4-Ethylphenyl)-2-methylbenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-Ethylphenyl)-2-methylbenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects, thermodynamic parameters, and functional group interactions.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Key Findings from Comparative Studies

Substituent Polarity: Fluorine substitution (e.g., in 3-(4-Ethylphenyl)-4-fluorobenzoic acid) increases polarity and aqueous solubility compared to non-fluorinated analogs. This is attributed to fluorine’s electronegativity and hydrogen-bond acceptor capacity . Ethylphenyl groups enhance lipophilicity, as seen in the higher logP values of ethylphenyl-substituted compounds compared to methyl-substituted analogs .

Functional Group Interactions: Carbamoyl and ester derivatives (e.g., 2-(2-Ethylphenylcarbamoyl)benzoic acid) exhibit enhanced hydrogen-bonding capabilities, making them suitable for targeting biological receptors or enzymes . Conjugated systems, such as the propenoyl group in methyl 2-[(2E)-3-(4-methylphenyl)prop-2-enoylamino]benzoate, reduce aqueous solubility but improve membrane permeability .

Thermodynamic and Solubility Trends

- Water-Octanol Partitioning: Methyl-substituted benzoic acids (e.g., 2-methylbenzoic acid) show minimal steric effects in water-octanol systems, with ∆Gw→o values comparable to unsubstituted benzoic acid (−1.0 to −1.5 kJ/mol) .

- Water-Cyclohexane Partitioning: Steric hindrance becomes significant in non-polar solvents. For 2-methylbenzoic acid, ∆Gw→c is slightly more negative (−1.2 kJ/mol) than its para-isomer, indicating reduced solubility in cyclohexane due to carboxyl group distortion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.